molecular formula C16H22N4O5 B8233433 Boc-L-Tyr(2-azidoethyl)-OH

Boc-L-Tyr(2-azidoethyl)-OH

Cat. No.: B8233433
M. Wt: 350.37 g/mol
InChI Key: FGIIXSNUBTXDMU-ZDUSSCGKSA-N
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Description

Boc-L-Tyr(2-azidoethyl)-OH: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group. The presence of the 2-azidoethyl group introduces a functional azide moiety, which is useful in various chemical reactions, particularly in click chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-Tyr(2-azidoethyl)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of L-tyrosine is protected using a tert-butyloxycarbonyl (Boc) group.

    Introduction of the Azidoethyl Group: The hydroxyl group on the tyrosine side chain is modified to introduce the 2-azidoethyl group. This can be achieved through nucleophilic substitution reactions using azidoethyl halides under basic conditions.

Industrial Production Methods: Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. The process includes:

    Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

    Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Click Chemistry: The azide group in Boc-L-Tyr(2-azidoethyl)-OH can undergo click reactions with alkynes to form triazoles.

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Copper(I) Catalysts: Used in click chemistry to facilitate the cycloaddition reaction between azides and alkynes.

    Reducing Agents: Such as triphenylphosphine, used to reduce azides to amines.

Major Products:

    Triazoles: Formed from click reactions.

    Amines: Formed from the reduction of azides.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Boc-L-Tyr(2-azidoethyl)-OH is used in the synthesis of peptides with azide functionalities for further modification.

Biology:

    Protein Labeling: The azide group allows for the labeling of proteins through click chemistry, facilitating studies on protein interactions and functions.

Medicine:

    Drug Development: The compound can be used to develop peptide-based drugs with specific targeting capabilities.

Industry:

    Material Science: Used in the development of functionalized materials with specific properties.

Mechanism of Action

Mechanism: The azide group in Boc-L-Tyr(2-azidoethyl)-OH can participate in bioorthogonal reactions, which are reactions that occur inside living systems without interfering with native biochemical processes.

Molecular Targets and Pathways:

    Bioorthogonal Chemistry: The azide group targets alkyne-functionalized molecules, enabling the formation of stable triazole linkages.

Comparison with Similar Compounds

    Boc-L-Tyr-OH: Lacks the azidoethyl group, making it less versatile in click chemistry applications.

    Fmoc-L-Tyr(2-azidoethyl)-OH: Uses a different protecting group (fluorenylmethyloxycarbonyl) which may offer different solubility and reactivity properties.

Uniqueness: Boc-L-Tyr(2-azidoethyl)-OH is unique due to the combination of the Boc protecting group and the azidoethyl functionality, making it highly useful in peptide synthesis and bioorthogonal chemistry.

Properties

IUPAC Name

(2S)-3-[4-(2-azidoethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O5/c1-16(2,3)25-15(23)19-13(14(21)22)10-11-4-6-12(7-5-11)24-9-8-18-20-17/h4-7,13H,8-10H2,1-3H3,(H,19,23)(H,21,22)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIIXSNUBTXDMU-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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